REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.FC(F)(F)S(O[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=O)=O.[C:22]1([O:28][B:29]([O-])[O-:30])[CH:27]=CC=C[CH:23]=1.O1CCOC[CH2:33]1>>[CH3:33][C:6]1([CH3:7])[C:22]([CH3:27])([CH3:23])[O:28][B:29]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[O:30]1
|
Name
|
PdCl2(dppf)CH2Cl2
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
phenylborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OB([O-])[O-]
|
Name
|
|
Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. overnight (18 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 80° C
|
Type
|
WAIT
|
Details
|
GC analysis after 4 days showed
|
Duration
|
4 d
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |